molecular formula C18H28N2O3S B6903109 N-[1-[(2-methylphenyl)methyl]piperidin-4-yl]-1-(oxolan-2-yl)methanesulfonamide

N-[1-[(2-methylphenyl)methyl]piperidin-4-yl]-1-(oxolan-2-yl)methanesulfonamide

Cat. No.: B6903109
M. Wt: 352.5 g/mol
InChI Key: PARHRGLFKIYJGX-UHFFFAOYSA-N
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Description

N-[1-[(2-methylphenyl)methyl]piperidin-4-yl]-1-(oxolan-2-yl)methanesulfonamide is a complex organic compound that features a piperidine ring substituted with a 2-methylphenylmethyl group and an oxolan-2-ylmethanesulfonamide group

Properties

IUPAC Name

N-[1-[(2-methylphenyl)methyl]piperidin-4-yl]-1-(oxolan-2-yl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O3S/c1-15-5-2-3-6-16(15)13-20-10-8-17(9-11-20)19-24(21,22)14-18-7-4-12-23-18/h2-3,5-6,17-19H,4,7-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PARHRGLFKIYJGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2CCC(CC2)NS(=O)(=O)CC3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-[(2-methylphenyl)methyl]piperidin-4-yl]-1-(oxolan-2-yl)methanesulfonamide typically involves multiple steps:

  • Formation of the Piperidine Intermediate: : The piperidine ring is synthesized through a nucleophilic substitution reaction. Starting with 4-piperidone, it is reacted with 2-methylbenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate to form 1-[(2-methylphenyl)methyl]piperidin-4-ol.

  • Sulfonamide Formation: : The intermediate is then reacted with methanesulfonyl chloride in the presence of a base like triethylamine to form the sulfonamide group.

  • Oxolane Ring Introduction: : Finally, the oxolane ring is introduced through a nucleophilic substitution reaction using oxirane (ethylene oxide) under acidic or basic conditions to yield the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using larger quantities of reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.

  • Reduction: : Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

  • Substitution: : The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents like nitric acid for nitration or bromine for bromination under controlled conditions.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Amine derivatives.

    Substitution: Nitro or halogenated derivatives of the aromatic ring.

Scientific Research Applications

Chemistry

In chemistry, N-[1-[(2-methylphenyl)methyl]piperidin-4-yl]-1-(oxolan-2-yl)methanesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.

Biology

In biological research, this compound can be used to study the interactions of piperidine derivatives with biological targets. It may serve as a model compound for understanding the behavior of similar structures in biological systems.

Medicine

In medicinal chemistry, this compound is investigated for its potential pharmacological properties. It may exhibit activity against certain biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-[1-[(2-methylphenyl)methyl]piperidin-4-yl]-1-(oxolan-2-yl)methanesulfonamide involves its interaction with specific molecular targets. The piperidine ring can interact with neurotransmitter receptors, while the sulfonamide group may inhibit certain enzymes. The oxolane ring can enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-[(2-chlorophenyl)methyl]piperidin-4-yl]-1-(oxolan-2-yl)methanesulfonamide
  • N-[1-[(2-methoxyphenyl)methyl]piperidin-4-yl]-1-(oxolan-2-yl)methanesulfonamide

Uniqueness

N-[1-[(2-methylphenyl)methyl]piperidin-4-yl]-1-(oxolan-2-yl)methanesulfonamide is unique due to the presence of the 2-methylphenyl group, which can influence its pharmacological properties and interactions with biological targets. The combination of the piperidine and oxolane rings also provides a distinctive structural framework that can be exploited for various applications.

This detailed overview covers the essential aspects of this compound, from its synthesis to its applications and unique characteristics

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